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molecular formula C4H6BrO2- B8525525 2-Bromo-2-methylpropanoate

2-Bromo-2-methylpropanoate

Cat. No. B8525525
M. Wt: 165.99 g/mol
InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-M
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Patent
US08496997B2

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.
Name
azide propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.3 mg
Type
reactant
Reaction Step Three
Quantity
6.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|

Inputs

Step One
Name
azide propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O.[N-]=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CuBr
Quantity
5.3 mg
Type
reactant
Smiles
Name
Quantity
6.4 mg
Type
reactant
Smiles
CN(C)CCN(C)CCN(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was degassed by three freeze-pump-thaw cycles
CUSTOM
Type
CUSTOM
Details
sealed under vacuum
CUSTOM
Type
CUSTOM
Details
placed in a 40° C.
CUSTOM
Type
CUSTOM
Details
for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removing most of the solvents at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residues were dissolved in DCM
CUSTOM
Type
CUSTOM
Details
to remove copper catalysts
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitated in hexane
CUSTOM
Type
CUSTOM
Details
The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
BrC(C(=O)[O-])(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08496997B2

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.
Name
azide propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.3 mg
Type
reactant
Reaction Step Three
Quantity
6.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|

Inputs

Step One
Name
azide propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O.[N-]=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CuBr
Quantity
5.3 mg
Type
reactant
Smiles
Name
Quantity
6.4 mg
Type
reactant
Smiles
CN(C)CCN(C)CCN(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was degassed by three freeze-pump-thaw cycles
CUSTOM
Type
CUSTOM
Details
sealed under vacuum
CUSTOM
Type
CUSTOM
Details
placed in a 40° C.
CUSTOM
Type
CUSTOM
Details
for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removing most of the solvents at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residues were dissolved in DCM
CUSTOM
Type
CUSTOM
Details
to remove copper catalysts
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitated in hexane
CUSTOM
Type
CUSTOM
Details
The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
BrC(C(=O)[O-])(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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